2-{[1,2,4]Triazolo[1,5-a]pyridin-8-yl}acetic acid
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Overview
Description
2-{[1,2,4]Triazolo[1,5-a]pyridin-8-yl}acetic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,2,4]Triazolo[1,5-a]pyridin-8-yl}acetic acid typically involves the cyclization of 2-aminopyridines with formamidoximes under mild reaction conditions using trifluoroacetic anhydride . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach . This method demonstrates good functional group tolerance and yields the target compound in good-to-excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the broad substrate scope suggest that it could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[1,2,4]Triazolo[1,5-a]pyridin-8-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the triazole or pyridine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard organic synthesis techniques.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings.
Scientific Research Applications
2-{[1,2,4]Triazolo[1,5-a]pyridin-8-yl}acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is also utilized in material sciences for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1,2,4]Triazolo[1,5-a]pyridin-8-yl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which is crucial for various cellular processes. The compound’s ability to act as an inverse agonist for RORγt suggests its involvement in modulating immune responses .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: This compound shares a similar triazole-pyridine fused ring structure and exhibits comparable biological activities.
[1,2,4]Triazolo[4,3-a]pyridines: These compounds are structurally related and can be synthesized from similar precursors.
Uniqueness
2-{[1,2,4]Triazolo[1,5-a]pyridin-8-yl}acetic acid is unique due to its specific substitution pattern and the presence of an acetic acid moiety, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Properties
Molecular Formula |
C8H7N3O2 |
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Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-([1,2,4]triazolo[1,5-a]pyridin-8-yl)acetic acid |
InChI |
InChI=1S/C8H7N3O2/c12-7(13)4-6-2-1-3-11-8(6)9-5-10-11/h1-3,5H,4H2,(H,12,13) |
InChI Key |
XTEIXHLSNORQGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)CC(=O)O |
Origin of Product |
United States |
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